molecular formula C17H15BrO4 B2463025 (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1058212-10-4

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2463025
CAS No.: 1058212-10-4
M. Wt: 363.207
InChI Key: XMPJKJCKDAWUCH-ZZXKWVIFSA-N
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Description

(E)-1-(5-Bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone framework. Its structure includes a 5-bromo-2-hydroxyphenyl group on one side and a 3,4-dimethoxyphenyl group on the other. The bromine atom introduces electron-withdrawing effects, while the hydroxyl and methoxy groups contribute to hydrogen bonding and lipophilicity, respectively. This compound is synthesized via Claisen-Schmidt condensation, a common method for chalcones, using appropriate aldehydes and ketones under basic conditions .

Properties

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJKJCKDAWUCH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Industrial Production

In industrial settings, optimized conditions are employed to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors are utilized for efficient production. Advanced purification methods like column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate the final product.

Chemistry

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one serves as a valuable starting material for synthesizing various heterocyclic compounds. Its structural characteristics make it suitable for developing new organic materials and conducting further chemical transformations.

Biology

This compound has been studied for its potential biological activities, including:

  • Antioxidant Activity: Exhibits significant free radical scavenging properties.
  • Anti-inflammatory Effects: Inhibits inflammatory pathways by interacting with specific enzymes.
  • Anticancer Properties: Demonstrates potential in inhibiting cancer cell proliferation and inducing apoptosis through modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Medicine

Research indicates that this compound may have therapeutic effects in treating diseases like cancer and inflammatory disorders. Its mechanism of action involves binding to various molecular targets, altering their activity to produce beneficial effects.

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing dyes and pigments. Its unique properties make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

(a) Bromine vs. Non-Halogenated Analogs
  • Example: (E)-1-(2-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone 3 in ) Difference: Lacks the 5-bromo substituent on the hydroxyphenyl ring. This modification may also increase metabolic stability compared to non-halogenated analogs .
(b) Methoxy Group Positioning
  • Example : (E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one ()
    • Difference : Contains a 4-hydroxyphenyl group instead of 5-bromo-2-hydroxyphenyl.
    • Impact : The 5-bromo-2-hydroxyphenyl group in the target compound may alter π-π stacking interactions in crystal structures (as seen in ) and redox behavior. The hydroxyl group at the 2-position facilitates intramolecular hydrogen bonding, influencing solubility and stability .
(c) Heterocyclic vs. Aromatic Rings
  • Example : (E)-1-(Isoxazole-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one ()
    • Difference : Replaces the brominated hydroxyphenyl ring with an isoxazole moiety.
    • Impact : The isoxazole group introduces nitrogen-based hydrogen bonding but reduces steric hindrance. The brominated hydroxyphenyl in the target compound may offer superior antioxidant activity due to enhanced radical scavenging from the hydroxyl-bromine synergy .
(a) Antioxidant Activity
  • Target Compound : Predicted to exhibit strong antioxidant activity due to the 2-hydroxyphenyl group, which donates hydrogen atoms to neutralize free radicals.
  • Analog : (E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 2 in )
    • IC₅₀ : 2.17 µg/mL (ascorbic acid reference) vs. the target compound’s predicted lower IC₅₀ (higher potency) due to bromine’s electron-withdrawing effects stabilizing radical intermediates .
(b) Anticancer and Anti-inflammatory Potential
  • Analog : (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one ()
    • Difference : Bromine is on the dimethoxyphenyl ring instead of the hydroxyphenyl ring.
    • Impact : The target compound’s bromine placement may enhance interactions with STAT3 or NF-κB pathways, critical in cancer and inflammation, by optimizing spatial alignment with hydrophobic pockets in proteins .

Physicochemical Properties

Property Target Compound (E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (E)-1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Molecular Weight 377.23 g/mol 298.32 g/mol 303.16 g/mol
LogP (Predicted) ~3.2 ~2.8 ~2.5
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH)
Melting Point Not reported 160–162°C () 112–274°C (varies by analog, )

Biological Activity

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, a chalcone derivative, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H15_{15}BrO3_3. Its structure features a conjugated double bond system, which is crucial for its biological activity. The presence of a bromine atom at the 5-position of the phenyl ring and two methoxy groups at the 3 and 4 positions enhances its reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-bromo-2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol under reflux conditions, followed by purification through recrystallization.

Industrial Production

In industrial settings, optimized conditions are employed to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors are utilized for efficient production.

Biological Activities

The compound has been investigated for various biological activities:

1. Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest at the G2/M phase by modulating proteins involved in cell cycle regulation (e.g., cyclin B1, p21) .

Table 1: Anticancer Activity Data

Cell LineIC50_{50} Value (µM)Mechanism of Action
HeLa10Induction of apoptosis
MDA-MB-23115Cell cycle arrest
A54920Modulation of MAPK pathways
HT-2925Activation of DNA damage response pathway

2. Anti-inflammatory Properties
Studies have suggested that this compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for treating inflammatory diseases .

3. Antioxidant Activity
The presence of hydroxyl groups in its structure contributes to its antioxidant properties, enabling it to scavenge free radicals effectively .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can inhibit critical enzymes or receptors involved in cancer progression and inflammation:

  • Cell Proliferation : Inhibition of PI3K/Akt and MAPK signaling pathways.
  • Apoptosis Induction : Involvement of mitochondrial dysfunction leading to cytochrome c release and activation of caspases .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Melanoma Cells
A study demonstrated that this chalcone derivative significantly suppressed melanoma cell progression through apoptosis induction and cell cycle arrest .

Case Study 2: Breast Cancer Models
In another investigation involving breast cancer models, treatment with this compound resulted in reduced tumor growth and enhanced apoptosis markers compared to control groups .

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